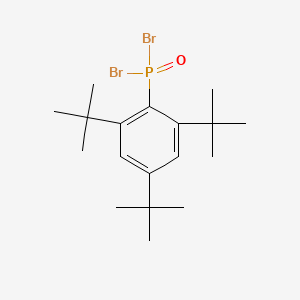
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide is a chemical compound that features a phenyl ring substituted with three tert-butyl groups and a phosphonic dibromide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphonic dibromide typically involves the reaction of 2,4,6-Tri-tert-butylphenol with phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2,4,6-Tri-tert-butylphenol with Phosphorus Tribromide: This step involves the substitution of the hydroxyl group in 2,4,6-Tri-tert-butylphenol with a phosphonic dibromide group.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide groups are replaced by other nucleophiles.
Oxidation and Reduction: The phosphonic moiety can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phosphonic group.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the phosphonic group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonic derivatives, while oxidation and reduction reactions can produce different phosphorus-containing compounds.
Scientific Research Applications
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2,4,6-Tri-tert-butylphenyl)phosphonic dibromide exerts its effects involves the interaction of the phosphonic group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric properties but lacking the phosphonic dibromide group.
2,6-Di-tert-butylphenol: Another phenol derivative with two tert-butyl groups, commonly used as an antioxidant.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphorus-containing compound used as a stabilizer in polymers.
Uniqueness
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide is unique due to the presence of both the bulky tert-butyl groups and the reactive phosphonic dibromide moiety. This combination of steric hindrance and reactivity makes it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
89864-78-8 |
|---|---|
Molecular Formula |
C18H29Br2OP |
Molecular Weight |
452.2 g/mol |
IUPAC Name |
1,3,5-tritert-butyl-2-dibromophosphorylbenzene |
InChI |
InChI=1S/C18H29Br2OP/c1-16(2,3)12-10-13(17(4,5)6)15(22(19,20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 |
InChI Key |
DKGCLEULKJMRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=O)(Br)Br)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


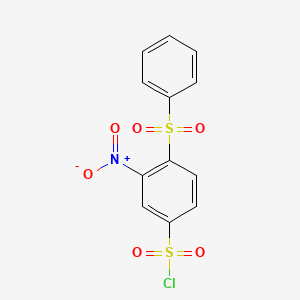
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
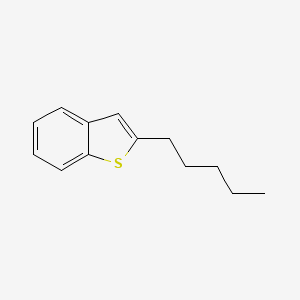
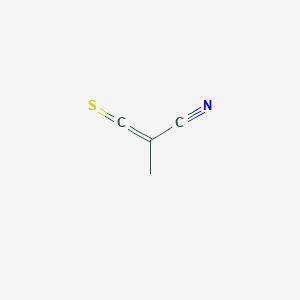
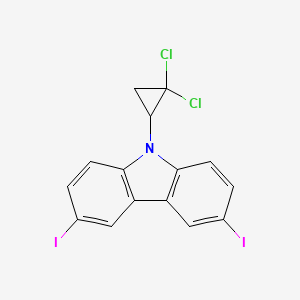
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
methanone](/img/structure/B14371605.png)


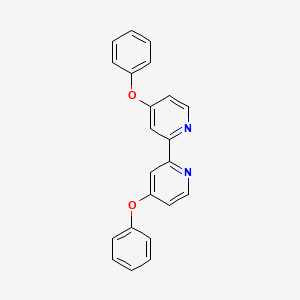
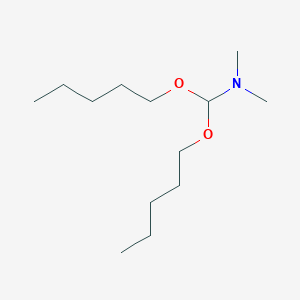
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
